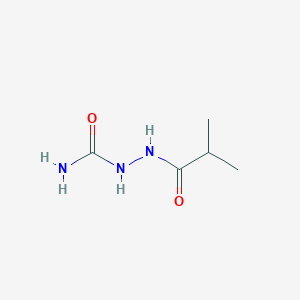

(2-Methylpropanoylamino)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-Methylpropanoylamino)urea is a chemical compound with significant potential in various scientific research applications. This compound is known for its unique properties, which make it valuable in fields such as chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpropanoylamino)urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents. This method is both catalyst-free and scalable, making it suitable for large-scale production . The reaction conditions are mild and efficient, promoting high chemical purity and good to excellent yields.

Industrial Production Methods: In industrial settings, the production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. These methods, while effective, are not environmentally friendly due to the use of phosgene, a toxic and hazardous substance .

Analyse Des Réactions Chimiques

Types of Reactions: (2-Methylpropanoylamino)urea undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction may produce amines .

Applications De Recherche Scientifique

(2-Methylpropanoylamino)urea is utilized in various scientific research applications due to its versatile properties :

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: It is used in studies involving enzyme inhibition and protein interactions.

Industry: It is employed in the production of polymers, coatings, and adhesives.

Mécanisme D'action

The mechanism by which (2-Methylpropanoylamino)urea exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biological processes, making it a valuable tool in biochemical research.

Comparaison Avec Des Composés Similaires

Urea: A simple organic compound with two amino groups joined by a carbonyl group.

Hydroxyurea: An antimetabolite used in the treatment of sickle cell anemia and certain cancers

Thiourea: A compound similar to urea but with a sulfur atom replacing the oxygen atom.

Uniqueness: (2-Methylpropanoylamino)urea is unique due to its specific structural features and reactivity. Unlike urea, which is widely used as a fertilizer, this compound has specialized applications in scientific research and industrial processes. Its ability to undergo various chemical reactions and its potential in drug development distinguish it from other similar compounds .

Activité Biologique

(2-Methylpropanoylamino)urea is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological properties, and relevant case studies surrounding this compound, providing a comprehensive overview based on diverse scientific literature.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of urea with 2-methylpropanoic acid derivatives. The process can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR), which confirm the formation of the desired product.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against a range of pathogens. For instance, it has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Pathogen | MIC (mg/L) |

|---|---|

| Escherichia coli | 0.01 |

| Salmonella typhi | 0.001 |

| Staphylococcus aureus | 1.0 |

| Bacillus subtilis | Not inhibited |

These results suggest that this compound exhibits bactericidal activity against E. coli and Salmonella typhi, while showing a bacteriostatic effect on Staphylococcus aureus .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . A series of studies evaluated its cytotoxic effects on various cancer cell lines, including:

- MCF7 (breast cancer)

- HeLa (cervical cancer)

- HCC1937 (BRCA mutant)

The cytotoxicity was assessed using the MTT assay, revealing that this compound significantly inhibited cell proliferation in a dose-dependent manner. The IC50 values for these cell lines were found to be in the low micromolar range, indicating substantial anticancer activity .

The mechanism by which this compound exerts its biological effects is believed to involve the disruption of cellular processes through the inhibition of specific enzymes or pathways critical for microbial growth and cancer cell proliferation. For instance, its interaction with bacterial cell wall synthesis and apoptotic pathways in cancer cells has been suggested as potential mechanisms .

Case Studies

- Antimicrobial Efficacy : A study conducted by Emmanuel et al. demonstrated that this compound had a broad spectrum of activity against multiple pathogens, with notable effectiveness against E. coli and Salmonella typhi at very low concentrations .

- Cytotoxicity in Cancer Cells : Research by Fortin et al. showed that derivatives of urea, including this compound, exhibited greater antiproliferative activity compared to other functional groups, suggesting a promising avenue for drug development in oncology .

Propriétés

IUPAC Name |

(2-methylpropanoylamino)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O2/c1-3(2)4(9)7-8-5(6)10/h3H,1-2H3,(H,7,9)(H3,6,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGAWBDTKUOSQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NNC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.